o-(Chloromercuri)phenol
Overview
Description
o-(Chloromercuri)phenol, also known as ortho-chloromercuriphenol, is an organomercury compound where a mercury atom is bonded to a phenol ring. This compound is of significant interest due to its unique chemical properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: o-(Chloromercuri)phenol can be synthesized through the mercuration of phenol. The process involves heating phenol to 170°C and gradually adding powdered mercuric acetate. The mixture is then poured into boiling water, followed by the addition of sodium chloride to precipitate the this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: o-(Chloromercuri)phenol primarily undergoes substitution reactions. The mercury atom in the compound can be replaced by other groups through reactions with various reagents.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium chloride are commonly used to replace the acetate group in the compound.
Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions of this compound are limited, organomercury compounds generally undergo these reactions under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the reagents used. For example, the reaction with sodium chloride produces this compound and sodium acetate .
Scientific Research Applications
o-(Chloromercuri)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organomercury compounds.
Biology: The compound is studied for its interactions with biological molecules, particularly nucleic acids.
Mechanism of Action
The mechanism of action of o-(Chloromercuri)phenol involves the coordination of the mercury atom with other molecules. This coordination can affect the structure and function of biological molecules, such as nucleic acids and proteins . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Methylmercury (II) cation (CH₃Hg⁺)
- Ethylmercury (II) cation (C₂H₅Hg⁺)
- Dimethylmercury ((CH₃)₂Hg)
- Diethylmercury ((C₂H₅)₂Hg)
- Merbromin (Mercurochrome)
Comparison: o-(Chloromercuri)phenol is unique due to its specific structure, where the mercury atom is bonded to a phenol ring. This structure imparts distinct chemical properties and reactivity compared to other organomercury compounds. For instance, while dimethylmercury is highly toxic and used as an antifungal agent, this compound’s applications are more diverse, spanning from chemical synthesis to biological research .
Properties
IUPAC Name |
chloro-(2-hydroxyphenyl)mercury | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5O.ClH.Hg/c7-6-4-2-1-3-5-6;;/h1-4,7H;1H;/q;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABVDWALKPAUEQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)[Hg]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClHgO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042224 | |
Record name | o-(Chloromercuri)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | o-Hydroxyphenylmercuric chloride | |
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Vapor Pressure |
0.00767 [mmHg] | |
Record name | o-Hydroxyphenylmercuric chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21389 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
90-03-9, 1320-80-5 | |
Record name | Mercufenol chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mercufenol chloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloro(hydroxyphenyl)mercury | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Chloromercuriphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5579 | |
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Record name | Mercury, chloro(2-hydroxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | o-(Chloromercuri)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloromercuriophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.784 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Chloro(hydroxyphenyl)mercury | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.917 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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